molecular formula C18H13ClF6N2O3 B1150377 (R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide

(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B1150377
M. Wt: 454.7 g/mol
InChI Key: DSMXVSGJIDFLKP-SECBINFHSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      ®-CCG-1423: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions for these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

      Chemistry: Investigating its interactions with RhoA and SRF.

      Biology: Understanding its impact on cellular processes and gene expression.

      Medicine: Exploring its potential as a cancer therapeutic agent.

      Industry: Assessing its use in drug development.

  • Mechanism of Action

  • Comparison with Similar Compounds

      ®-CCG-1423: is unique due to its stereoisomeric nature.

    • Similar compounds include CCG-1423 (the non-stereoisomeric form) and other Rho inhibitors.

    Properties

    Molecular Formula

    C18H13ClF6N2O3

    Molecular Weight

    454.7 g/mol

    IUPAC Name

    N-[(2R)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide

    InChI

    InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m1/s1

    InChI Key

    DSMXVSGJIDFLKP-SECBINFHSA-N

    Isomeric SMILES

    C[C@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

    Canonical SMILES

    CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

    Appearance

    Assay:≥98%A crystalline solid

    Synonyms

    (R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide

    Origin of Product

    United States

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